molecular formula C₂₀H₁₆D₉NO₄ B1141401 Cilomilast-d9 CAS No. 1794779-92-2

Cilomilast-d9

Cat. No. B1141401
CAS RN: 1794779-92-2
M. Wt: 352.47
InChI Key:
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Description

Synthesis Analysis

The synthesis of Cilomilast and its isotopologues, such as Cilomilast-d9, involves complex organic chemistry techniques. While detailed synthetic routes for this compound specifically are not widely published, the process likely mirrors that of similar deuterated compounds, where deuterium is introduced into the molecule at specific positions to create a labeled variant. This process often involves the use of deuterium gas or deuterated reagents in the chemical synthesis to replace hydrogen atoms with deuterium, a stable hydrogen isotope. A study related to the synthesis of stable isotope-labeled compounds, including D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol, provides insights into methodologies that could be analogous to the synthesis of this compound, highlighting the use of isotopic abundance and purity in the final product (Tu et al., 2016).

Molecular Structure Analysis

Cilomilast's molecular structure is characterized by its selective inhibition of the PDE4 enzyme, crucial for its therapeutic effects. The molecular structure analysis of this compound would focus on the positions where deuterium atoms have been incorporated and how these modifications affect the molecule's three-dimensional conformation and interaction with biological targets. Structural studies on PDE4 inhibitors like cilomilast reveal a common scheme for inhibitor binding, involving a hydrophobic clamp and hydrogen bonding to a glutamine residue, which may be influenced by the introduction of deuterium atoms in this compound (Card et al., 2004).

Chemical Reactions and Properties

Cilomilast's chemical reactions primarily involve its interaction with the PDE4 enzyme, leading to increased levels of intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The chemical properties of this compound, including its reactivity, stability, and interaction with biological molecules, would be central to understanding its role as a research tool. The pharmacological profile of cilomilast, including its metabolism and excretion, involves extensive metabolization with specific pathways like decyclopentylation and hydroxylation, which could be affected by the deuterium substitution in this compound (Giembycz, 2001).

Scientific Research Applications

Mechanism of Action and Therapeutic Applications

Cilomilast exhibits its therapeutic effects through the inhibition of PDE4, an enzyme that breaks down cyclic AMP (cAMP) in pro-inflammatory and immune cells. This action results in an anti-inflammatory effect, making cilomilast a candidate for treating diseases characterized by inflammation, such as COPD and asthma. The selectivity for PDE4D over other subtypes is attributed to its improved side-effect profile compared to first-generation inhibitors. Moreover, cilomilast has been shown to be well-tolerated in human subjects, with a pharmacokinetic profile that does not significantly alter when coadministered with other commonly prescribed medications for COPD and asthma, indicating no need for dose adjustments in smokers versus non-smokers (Giembycz, 2001; Baeumer, 2005).

Anti-inflammatory Effects and Clinical Efficacy

Pharmacokinetic and Pharmacodynamic Profile

Cilomilast's pharmacokinetic properties, such as bioavailability, half-life, and metabolism, have been well-characterized, indicating its rapid absorption and extensive metabolism with predominant urinary excretion. Studies have also evaluated cilomilast's pharmacokinetic interactions with other drugs like digoxin and theophylline, showing minimal to no clinically significant effects, which suggests a low potential for drug-drug interactions (Zussman et al., 2001; Murdoch et al., 2004).

Potential in Renal Tubulointerstitial Fibrosis

Emerging research has explored cilomilast's role beyond respiratory conditions, such as its protective effects against renal tubulointerstitial fibrosis in chronic kidney diseases (CKDs). This application is particularly significant due to the lack of effective therapies for CKDs. Cilomilast's mechanism involves inhibiting the TGF-β1-Smad2/3 signaling pathway, highlighting its potential for broader therapeutic applications (Xu et al., 2021).

Mechanism of Action

Target of Action

Cilomilast-d9 primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These targets are isoenzymes that predominate in pro-inflammatory and immune cells .

Mode of Action

This compound shows high selectivity for cAMP-specific phosphodiesterase 4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for phosphodiesterase 4D than for phosphodiesterase 4A, -B or -C . In vitro, this compound suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Biochemical Pathways

This compound affects the biochemical pathways by increasing intracellular cyclic adenosine-3’,5’-monophosphate (cAMP) through inhibition of phosphodiesterase (PDE) IV . This principal PDE isoenzyme is within pro-inflammatory cells, including eosinophils, mast cells, macrophages, lymphocytes, neutrophils, and epithelial cells . PDE IV inhibition also has other effects, including relaxation of airway smooth muscle, suppression of smooth muscle mitogenesis, and modulation of excitatory activity in pulmonary nerves .

Pharmacokinetics

This compound is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability . This compound is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) . Plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .

Result of Action

This compound has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It significantly reduces the release of tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF) by bronchial epithelial cells and sputum cells .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other drugs. For example, concurrent administration with erythromycin was associated with an increased incidence of gastrointestinal adverse events . Furthermore, the concentrations of unbound this compound increased with declining renal or hepatic function .

Safety and Hazards

Cilomilast is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Adverse events associated with the gastrointestinal body system were reported more frequently in the cilomilast group than the placebo group .

Biochemical Analysis

Biochemical Properties

Cilomilast-d9 plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase-4 (PDE4). This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular functions. By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to a reduction in inflammation. This compound interacts with several biomolecules, including cAMP-specific PDE4 isoenzymes such as PDE4D, PDE4A, PDE4B, and PDE4C . These interactions result in the suppression of pro-inflammatory and immune cell activities, which are crucial in the pathogenesis of asthma and COPD .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In airway cells of patients with COPD, this compound inhibits the release of neutrophil chemoattractants such as tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) . This inhibition reduces neutrophil chemotaxis and inflammation, thereby improving lung function. Additionally, this compound affects neutrophils by inhibiting superoxide anion production and mitigating calcium mobilization .

Molecular Mechanism

The molecular mechanism of this compound involves its high selectivity for cAMP-specific PDE4 isoenzymes. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels . This elevation in cAMP suppresses the activity of pro-inflammatory and immune cells, thereby exerting potent anti-inflammatory effects both in vitro and in vivo . This compound also interacts with other biomolecules, such as phosphatidylcholine-rich niosomes, to enhance pulmonary delivery and reduce adverse effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is completely absorbed following oral administration and exhibits linear pharmacokinetics . It has a terminal elimination half-life of approximately 6.5 hours and achieves steady state rapidly with twice-daily administration . Over time, this compound reduces tissue cells central to the inflammatory process, such as macrophages and CD8+ lymphocytes, in patients with stable COPD . Long-term effects include improved lung function and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice with bleomycin-induced pulmonary fibrosis, this compound significantly reduced the total number of alveolar inflammatory cells at early fibrosis stages . Higher doses of this compound improved lung function and reduced fibrosis degree at later stages . Excessive doses may lead to adverse effects, such as gastrointestinal disturbances, as observed in clinical studies .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It is completely absorbed following oral administration and undergoes negligible first-pass metabolism . The primary metabolic pathway involves the action of cytochrome P450 2C8, which forms the most abundant metabolite with less than 10% of the activity of the parent molecule . This compound’s metabolism is almost entirely metabolic, with plasma clearance occurring through multiple parallel pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound (99.4%) and has a small volume of distribution at steady state . This compound’s transport is influenced by its interaction with phosphatidylcholine-rich niosomes, which enhance pulmonary delivery and reduce brain uptake . This selective distribution improves the therapeutic index and reduces adverse effects on the nervous system .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In lacrimal gland acinar cells, this compound enhances the apical secretion of various secretory proteins after sustained exposure . It also changes the subcellular localization of rab3D, secretory component, and β-hexosaminidase, indicating the presence of secretory activity . These changes in localization are comparable to those observed with carbachol stimulation, suggesting that this compound may be a good candidate for treating conditions like dry eyes .

properties

IUPAC Name

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUZOUXXHZCFB-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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